molecular formula C21H22N2O2 B275989 N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine

Cat. No. B275989
M. Wt: 334.4 g/mol
InChI Key: XJAYKCRJGIHQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine, also known as BPP-5a, is a compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzylamine derivatives and has been found to exhibit promising results in scientific research.

Mechanism of Action

The exact mechanism of action of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine is not fully understood. However, it has been proposed that N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine can interact with multiple targets in the cell, including ion channels, enzymes, and receptors. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has been found to inhibit the activity of voltage-gated potassium channels and increase the activity of acetylcholinesterase. It has also been found to bind to the α7 nicotinic acetylcholine receptor and modulate its activity.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been found to modulate the expression of genes involved in inflammation and cell survival. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has been found to improve mitochondrial function and regulate calcium homeostasis in cells.

Advantages and Limitations for Lab Experiments

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It is stable and can be easily synthesized with high purity. It has been found to exhibit low toxicity and is well tolerated in animal models. However, N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It also has a short half-life in vivo and requires frequent dosing for long-term studies.

Future Directions

There are several future directions for the study of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine. One potential application is in the treatment of cancer. Further studies are needed to investigate the efficacy of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine in different types of cancer and to understand its mechanism of action. Another potential application is in the treatment of neurodegenerative diseases. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has been found to exhibit neuroprotective effects and further studies are needed to investigate its potential for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, the development of new derivatives of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine with improved solubility and pharmacokinetic properties may lead to the discovery of more potent therapeutic agents.

Synthesis Methods

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine can be synthesized by following a multi-step process that involves the reaction of 3-methoxybenzaldehyde with benzyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-pyridinemethanamine to obtain N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine. The synthesis method has been optimized to achieve a high yield of the compound with purity greater than 95%.

Scientific Research Applications

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro studies have shown that N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In vivo studies have shown that N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine can protect against ischemia-reperfusion injury and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3-methoxy-2-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C21H22N2O2/c1-24-20-12-7-10-18(14-22-15-19-11-5-6-13-23-19)21(20)25-16-17-8-3-2-4-9-17/h2-13,22H,14-16H2,1H3

InChI Key

XJAYKCRJGIHQPF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC=CC=N3

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC=CC=N3

Origin of Product

United States

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